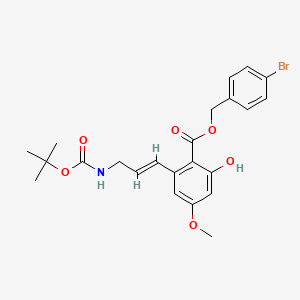![molecular formula C15H24O5 B13726871 (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-di-tert-butyl 6-oxabicyclo[310]hexane-3,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diester precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers are investigating its ability to interact with various biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as pharmaceuticals. Their unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It can be used as a precursor for the synthesis of polymers and other high-performance materials.
作用机制
The mechanism of action of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
属性
分子式 |
C15H24O5 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
ditert-butyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate |
InChI |
InChI=1S/C15H24O5/c1-13(2,3)19-11(16)15(7-9-10(8-15)18-9)12(17)20-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10+ |
InChI 键 |
QPZVTKIKJPDWRK-AOOOYVTPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C1(C[C@@H]2[C@H](C1)O2)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)C1(CC2C(C1)O2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


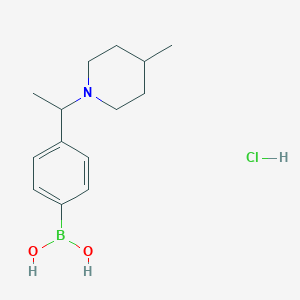
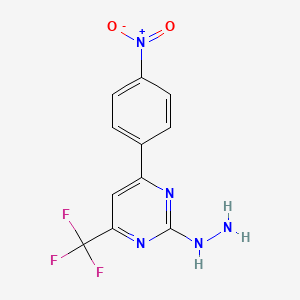
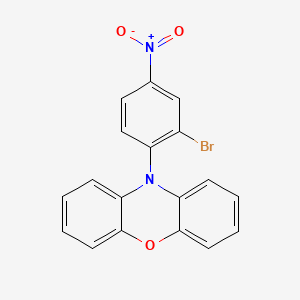
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
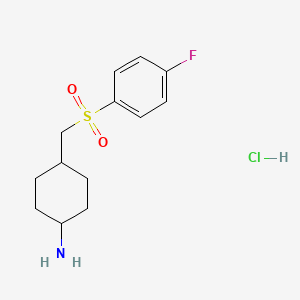
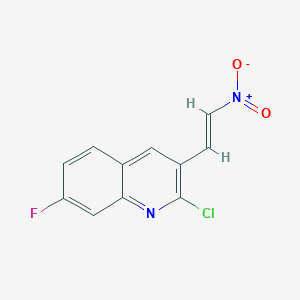
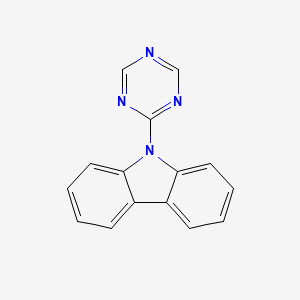

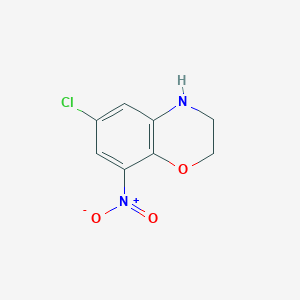
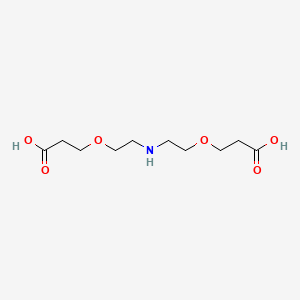
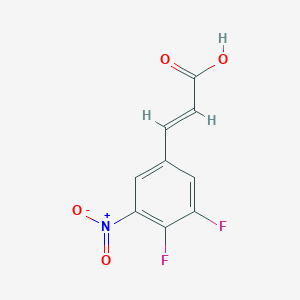
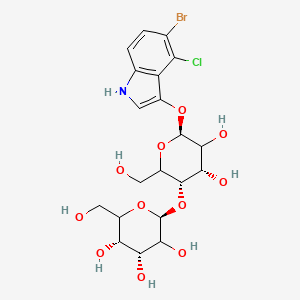
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
